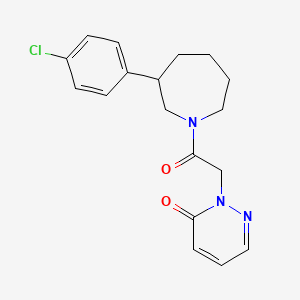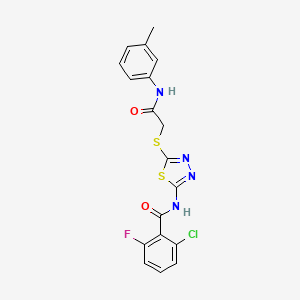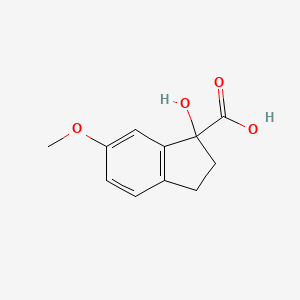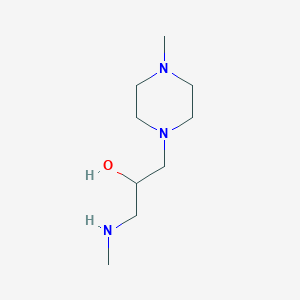![molecular formula C23H19FN2O4S B2714036 (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide CAS No. 1181466-02-3](/img/structure/B2714036.png)
(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C23H19FN2O4S and its molecular weight is 438.47. The purity is usually 95%.
BenchChem offers high-quality (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Cyclooxygenase Inhibition and Potential in Pain Management A derivative of the compound, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide, shows promising results as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in inflammation and pain, suggesting potential applications in managing conditions like rheumatoid arthritis and osteoarthritis. The modification with a fluorine atom in these derivatives has been found to increase selectivity and potency, highlighting a possible route for developing new pain management drugs (Hashimoto et al., 2002).
2. Neurokinin-1 Receptor Antagonism and Relevance to Emesis and Depression The compound has been structurally related to a neurokinin-1 receptor antagonist, which is significant in clinical settings for its effects in managing emesis (vomiting) and potentially depression. This highlights the compound's relevance in the development of treatments for these conditions (Harrison et al., 2001).
3. Role in Kynurenine Pathway and Neurological Applications Similar structures have been found to be potent inhibitors of kynurenine 3-hydroxylase. This enzyme is part of the kynurenine pathway, which is implicated in various neurological disorders. Therefore, compounds like this could have therapeutic applications in neurology, particularly in conditions involving neuronal injury (Röver et al., 1997).
4. Energetic Material Development Derivatives of the compound have been explored in the context of energetic materials. The introduction of specific functional groups, like azoxy N-oxide, has led to the development of substances with high density and good detonation properties, suggesting potential applications in material science (Zhang & Shreeve, 2014).
5. Anticancer and Antiviral Potential Celecoxib derivatives, structurally related to the compound, have shown diverse biological activities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. This opens up possibilities for its use in treating various diseases, including cancer and hepatitis C virus infections (Küçükgüzel et al., 2013).
6. Gold-Catalyzed Chemistry in Organic Synthesis The compound's derivatives have been employed in gold(I)-catalyzed cascade reactions, enriching the field of organic synthesis and highlighting its utility in developing new synthetic methodologies (Wang et al., 2014).
7. Antiproliferative Activities Against Cancer Cells Research involving benzoxazole derivatives, structurally similar to the compound, shows significant antiproliferative activities in various cancer cell lines, pointing towards its potential in cancer therapy (Kuzu et al., 2022).
8. Explosive and Energetic Applications Similar compounds have been synthesized for use as insensitive energetic materials, combining different oxadiazole rings, which may find applications in the development of safer explosives (Yu et al., 2017).
特性
IUPAC Name |
(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4S/c24-20-9-4-8-19(14-20)23-25-21(17-30-23)15-26(16-22-10-5-12-29-22)31(27,28)13-11-18-6-2-1-3-7-18/h1-14,17H,15-16H2/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGOTYIZNXRDDK-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CC=CO2)CC3=COC(=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=CC=CO2)CC3=COC(=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2713954.png)
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2713955.png)

![N-(3-methylisothiazol-5-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2713959.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2713964.png)
![3-Pyridin-3-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2713965.png)

![N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide](/img/structure/B2713970.png)

![6-(Benzo[d]thiazole-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2713974.png)
